Product packaging for Methyl 4-(dimethylamino)benzoate(Cat. No.:CAS No. 1202-25-1)

Methyl 4-(dimethylamino)benzoate

Cat. No.: B075443
CAS No.: 1202-25-1
M. Wt: 179.22 g/mol
InChI Key: DBQGARDMYOMOOS-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)benzoate is a versatile organic compound of significant interest in chemical research and development. Its primary research application lies in the field of photochemistry and sunscreen agent studies, where it functions as an efficient UV-B filter. The compound's mechanism of action involves the absorption of high-energy ultraviolet photons, followed by rapid internal conversion and relaxation as heat, thereby protecting other materials from photodegradation. Furthermore, its molecular structure, featuring both an electron-donating dimethylamino group and an electron-accepting ester group, makes it a classic example of a push-pull system, rendering it valuable for spectroscopic studies and as a model compound in understanding intramolecular charge transfer. Beyond its photostabilizing properties, this compound serves as a key synthetic intermediate or precursor in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This product is intended for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B075443 Methyl 4-(dimethylamino)benzoate CAS No. 1202-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(dimethylamino)benzoate
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InChI

InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DBQGARDMYOMOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
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DSSTOX Substance ID

DTXSID30152728
Record name Methyl 4-dimethylaminobenzoate
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Molecular Weight

179.22 g/mol
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CAS No.

1202-25-1
Record name Methyl 4-(dimethylamino)benzoate
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Record name Methyl 4-dimethylaminobenzoate
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Record name Methyl 4-(dimethylamino)benzoate
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Record name Methyl 4-dimethylaminobenzoate
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Synthetic Methodologies and Complex Chemical Transformations

Established and Novel Synthetic Routes for Methyl 4-(dimethylamino)benzoate (B8555087)

The synthesis of Methyl 4-(dimethylamino)benzoate is primarily achieved through esterification reactions, with ongoing research focused on optimizing these processes for efficiency and environmental sustainability.

Esterification Reactions and Optimization (e.g., reflux methods, catalyst effects)

The most common method for synthesizing aromatic esters like this compound is the direct esterification of the corresponding carboxylic acid, in this case, 4-(dimethylamino)benzoic acid, with an alcohol. numberanalytics.com The Fischer-Speier esterification is a cornerstone of this approach, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iq

This reaction is typically performed under reflux conditions to drive the equilibrium towards the product. numberanalytics.com The mechanism involves the initial protonation of the carboxyl group by the catalyst, which increases its electrophilicity. uomustansiriyah.edu.iq The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. uomustansiriyah.edu.iq

Catalysts:

Mineral Acids: Strong mineral acids such as concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently used as catalysts. numberanalytics.comuomustansiriyah.edu.iq Sulfuric acid is particularly common due to its low cost and effectiveness. mdpi.comyoutube.com

Solid Acid Catalysts: To overcome issues with catalyst recovery and waste generation associated with homogeneous catalysts like H₂SO₄, solid acid catalysts are being developed. mdpi.com For instance, a titanium-zirconium solid acid has been shown to be effective in the synthesis of a series of methyl benzoates, offering the advantage of easy separation from the reaction mixture. mdpi.com

Optimization: The yield of the esterification is governed by equilibrium. To optimize the reaction and maximize the yield, several strategies can be employed based on Le Châtelier's Principle: tcu.edu

Excess Reactant: Using a large excess of one of the reactants, typically the more available and less expensive one (in this case, methanol), shifts the equilibrium towards the formation of the ester. uomustansiriyah.edu.iqtcu.edu

Water Removal: The removal of water, a byproduct of the reaction, is a critical optimization parameter. This can be achieved through methods like azeotropic distillation. numberanalytics.comtcu.edu

The following table summarizes typical conditions for Fischer esterification.

Reactant 1Reactant 2CatalystKey ConditionPurpose
Benzoic AcidMethanol (excess)Conc. H₂SO₄RefluxShifts equilibrium to favor product formation. uomustansiriyah.edu.iqtcu.edu
Benzoic AcidMethanolConc. H₂SO₄Water RemovalDrives the reaction forward by removing a byproduct. numberanalytics.comtcu.edu
Various Benzoic AcidsMethanolZr/Ti Solid AcidHeterogeneous CatalysisFacilitates easy catalyst recovery and reduces waste. mdpi.com

Environmentally Conscious Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing aromatic esters. numberanalytics.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. labmanager.com

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification offers several advantages. researchgate.net Enzymatic reactions proceed under milder conditions, exhibit high selectivity, reduce the formation of byproducts, and are generally more environmentally friendly than traditional chemical methods. researchgate.net

Solvent-Free and Dry Media Reactions: Research has demonstrated the synthesis of aromatic esters, including derivatives of 4-(dimethylamino)benzoic acid, using solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media. nih.gov These methods, often enhanced by microwave activation, offer significant improvements over classical procedures by reducing solvent waste. nih.gov

Green Solvents: The use of biodegradable and less toxic solvents is another key area of green synthesis. researchgate.net Solvents like Cyrene™, derived from cellulose, are being explored as alternatives to conventional polar aprotic solvents like DMF and DMSO for reactions such as nucleophilic aromatic substitutions. researchgate.net

Advanced Catalysts: The development of novel catalysts that can operate under greener conditions is a major focus. For example, bimetallic oxide cluster catalysts have been created that enable cross-dehydrogenative coupling (CDC) reactions using molecular oxygen as the sole oxidant, producing only water as a byproduct. labmanager.com

Synthesis and Functionalization of this compound Derivatives

This compound serves as a versatile building block for the synthesis of a wide array of derivatives with tailored properties.

Preparation of Analogs with Varied Ester Groups (e.g., ethyl, isoamyl, 2-ethylhexyl)

The synthesis of analogs with different ester groups is a common strategy to modify the physical and chemical properties of the parent compound. This is typically achieved by esterification or transesterification reactions.

Ethyl 4-(dimethylamino)benzoate (EDAB): This derivative is synthesized from 4-(dimethylamino)benzoic acid and ethanol (B145695). hampfordresearch.comsigmaaldrich.comavantorsciences.commerckmillipore.com A patent describes a green route starting from 4-nitrobenzoic acid, which is first esterified with ethanol and then subjected to hydrogenation to form the aminobenzoate intermediate. google.com EDAB is noted for its use as a tertiary amine synergist in photopolymerization. hampfordresearch.com

Isoamyl 4-(dimethylamino)benzoate: This compound can be synthesized for various applications, including its use in forming inclusion complexes. medchemexpress.comsigmaaldrich.com The synthesis of the related isoamyl benzoate (B1203000) can be achieved through several catalytic methods, including using p-toluenesulfonic acid or various inorganic salts, with yields varying based on reaction conditions. bibliomed.org Transesterification of a simpler ester like methyl benzoate with isoamyl alcohol is also a viable route. chemicalbook.com

2-Ethylhexyl 4-(dimethylamino)benzoate (Padimate O): This widely used UV filter is formed by the condensation of 2-ethylhexyl alcohol with 4-(dimethylamino)benzoic acid. chemicalbook.comspecialchem.comsigmaaldrich.com One synthetic method involves a two-step process where 4-(dimethylamino)benzoic acid is first prepared from a halogenated benzoic acid and dimethylamine, followed by esterification with 2-ethylhexanol. google.com Eco-friendly methods using solvent-free phase transfer catalysis have also been successfully applied to its synthesis. nih.gov

The following table provides an overview of these common ester derivatives.

Derivative NameCommon Name / AbbreviationCAS NumberMolecular FormulaKey Synthetic Precursors
Ethyl 4-(dimethylamino)benzoateEDAB10287-53-3C₁₁H₁₅NO₂4-(Dimethylamino)benzoic acid, Ethanol hampfordresearch.comsigmaaldrich.comavantorsciences.commerckmillipore.com
Isoamyl 4-(dimethylamino)benzoate-21245-01-2C₁₄H₂₁NO₂4-(Dimethylamino)benzoic acid, Isoamyl alcohol medchemexpress.comsigmaaldrich.com
2-Ethylhexyl 4-(dimethylamino)benzoatePadimate O / OD-PABA21245-02-3C₁₇H₂₇NO₂4-(Dimethylamino)benzoic acid, 2-Ethylhexanol chemicalbook.comspecialchem.comgoogle.com

Introduction of Additional Functionalities and Complex Architectures

This compound can be chemically modified to introduce new functional groups or to be incorporated into larger, more complex molecular structures.

Wittig Reaction: The ester can be used as a substrate in reactions like the Wittig reaction. For example, methyl p-formylbenzoate, a related compound, reacts with a phosphonium (B103445) ylide derived from 6-(dimethylamino)hexyl-triphenylphosphonium bromide to synthesize methyl 4-[(Z)-7-(dimethylamino)-1-heptenyl]benzoate, introducing a long, functionalized alkenyl chain onto the aromatic ring. prepchem.com

Solid-Phase Synthesis: The benzoate moiety is utilized in complex syntheses, such as the solid-phase synthesis of 4″-epi-methylamino-4″-deoxyavermectin B1 benzoate. researchgate.net In this multi-step process, the benzoate group is introduced at the final stage of a complex natural product modification, highlighting its role in creating intricate bioactive molecules. researchgate.net

Imine Formation: The aldehyde analog, methyl 4-formylbenzoate, can be reacted with anilines or hydrazines to form imines or sulfonylhydrazones, respectively. A study reported a fast, catalyst-free protocol for forming C=N double bonds in a water/dichloromethane system, yielding products like methyl 4-(((4-(dimethylamino)phenyl)imino)methyl)benzoate. nih.gov

Derivatization for Specific Research Applications

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties, often to make it suitable for a specific analytical technique or application. nih.govresearchgate.net

Analytical Derivatization: In chromatography, derivatization is used to modify analytes to improve their detection and separation. nih.govresearchgate.net For instance, reagents can be used to convert polar compounds into less polar derivatives suitable for gas chromatography (GC) or to attach a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). nih.gov While specific derivatization of this compound for routine analysis is not widely documented, the principles are broadly applicable to it and its parent acid for enhancing analytical sensitivity. mdpi.com

Synthesis of Intermediates: this compound and its analogs serve as intermediates in the synthesis of more complex targets. For example, Methyl 4-(aminomethyl)benzoate, a related structure, is a key intermediate for active pharmaceutical ingredients. google.com The synthesis of this compound can start from 4-(aminomethyl)benzoic acid, demonstrating the transformation of one benzoate derivative into another for a specific synthetic purpose. google.com

Mechanistic Investigations of Chemical Reactions Involving the Benzoate Moiety

The chemical behavior of this compound is significantly influenced by the interplay between the electron-donating dimethylamino group and the electron-withdrawing methyl ester group. These opposing electronic effects govern the reactivity of the benzoate moiety in various chemical transformations.

Aminolysis Reaction Mechanisms and Catalytic Effects

The aminolysis of esters is a fundamental reaction that converts esters into amides through a reaction with ammonia (B1221849) or a primary or secondary amine. chemistrysteps.com This transformation generally proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. chemistrysteps.com Subsequently, the C-O double bond is reformed, resulting in the expulsion of the alkoxy group (methoxide in the case of this compound) as a leaving group to yield the corresponding amide. chemistrysteps.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the this compound.

Formation of a Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Proton Transfer: A proton is typically transferred from the nitrogen to the oxygen, a process that can be facilitated by other amine molecules acting as a base. nih.gov

Elimination of the Leaving Group: The lone pair on the oxygen atom reforms the double bond with the carbon, leading to the cleavage of the C-OCH₃ bond and the departure of the methoxide (B1231860) ion.

Protonation of the Leaving Group: The methoxide ion is subsequently protonated by the protonated amine catalyst to form methanol.

The rate of aminolysis is influenced by the electronic properties of the substituents on the benzoate ring. The strong electron-donating nature of the para-dimethylamino group increases the electron density on the carbonyl carbon, making it less electrophilic. This deactivation would be expected to slow down the rate of nucleophilic attack compared to unsubstituted methyl benzoate.

Catalytic Effects:

The aminolysis of esters can be catalyzed by various means to enhance the reaction rate.

General Base Catalysis: A second molecule of the amine can act as a general base, accepting a proton from the attacking amine in the transition state, thereby increasing its nucleophilicity. Computational studies on the aminolysis of methyl benzoate have shown that this catalytic process significantly lowers the activation energy. nih.gov

Acid Catalysis: While less common for aminolysis, acid catalysis can activate the ester by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, this can also protonate the amine nucleophile, rendering it non-nucleophilic.

Organocatalysis: Neutral organic molecules, such as 2-pyridones, have been shown to be effective bifunctional catalysts for ester aminolysis. nih.gov They are proposed to activate the ester through a hydrogen bond from the pyridone NH group and simultaneously activate the amine via a hydrogen bond to the pyridone carbonyl group. nih.gov

Catalyst TypeProposed Role in Aminolysis of Benzoate EstersExpected Impact on this compound
Amine (General Base) A second amine molecule facilitates proton transfer from the attacking amine in the transition state. nih.govEffective, as it enhances the nucleophilicity of the attacking amine.
Acid Catalysis Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.Potentially complex due to the basicity of the dimethylamino group, which can also be protonated.
2-Pyridone (Organocatalyst) Acts as a bifunctional catalyst, activating both the ester and the amine via hydrogen bonding. nih.govLikely effective, providing a neutral pathway that avoids strong acidic or basic conditions.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being heavily dictated by the electronic nature of the substituents.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The dimethylamino group (-N(CH₃)₂) is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. fiveable.meresearchgate.net This effect is stronger than the electron-withdrawing inductive effect of the nitrogen. This increased electron density makes the aromatic ring highly nucleophilic and thus very reactive towards electrophiles. vaia.com

The dimethylamino group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to it. The resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge can be delocalized onto the nitrogen atom when the attack is at the ortho or para positions, providing significant stabilization. This is not possible for meta attack. Since the para position is already occupied by the methyl ester group, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the dimethylamino group (i.e., at C-3 and C-5).

It is important to note that under strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃), the dimethylamino group will be protonated to form a -N⁺H(CH₃)₂ group. This protonated group is strongly deactivating and a meta-director. quora.com

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This type of reaction is favored by the presence of strong electron-withdrawing groups on the ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). byjus.comwikipedia.orglibretexts.org

The benzene ring of this compound is electron-rich due to the powerful electron-donating dimethylamino group. This makes the ring generally resistant to nucleophilic attack. masterorganicchemistry.com For a nucleophilic aromatic substitution to occur on this system, a good leaving group (like a halide) would need to be present on the ring, and typically, additional strong electron-withdrawing groups would be required to activate the ring sufficiently. libretexts.orgdalalinstitute.com The presence of the electron-donating dimethylamino group deactivates the ring towards nucleophilic substitution.

Reaction TypeDirecting Effect of -N(CH₃)₂ GroupReactivity of the Aromatic RingFavored Positions for Substitution
Electrophilic Aromatic Substitution Activating, Ortho, Para-directing fiveable.meresearchgate.netHighly ActivatedC-3 and C-5 (ortho to -N(CH₃)₂)
Nucleophilic Aromatic Substitution Deactivating masterorganicchemistry.comHighly DeactivatedGenerally Unfavorable

Controlled Oxidation and Reduction Processes

The two main functional groups of this compound, the dimethylamino group and the methyl ester group, can both be subject to oxidation and reduction under controlled conditions.

Controlled Oxidation:

The tertiary amine of the dimethylamino group is susceptible to oxidation. The oxidation of N,N-dimethylaniline and its derivatives has been studied with various oxidizing agents. Common outcomes include N-demethylation to form the corresponding N-methylaniline derivative and formaldehyde, or oxidation to the N-oxide. mdpi.comcdnsciencepub.com The reaction can be catalyzed by various metal complexes, such as those of manganese or iron, often using co-oxidants like peroxy acids or hydroperoxides. mdpi.comacs.org The oxidation can also lead to more complex products, such as the formation of dyes like crystal violet through coupling reactions. rsc.org The specific products formed will depend on the oxidant and the reaction conditions employed.

The aromatic ring itself can also be oxidized, but this typically requires harsh conditions and often leads to ring-opening and degradation.

Controlled Reduction:

The methyl ester group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. harvard.eduyoutube.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. youtube.com The reduction of an ester with LiAlH₄ proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. masterorganicchemistry.com

The dimethylamino group is generally stable to hydride-reducing agents like LiAlH₄ and NaBH₄. Therefore, the selective reduction of the ester group in this compound to yield (4-(dimethylamino)phenyl)methanol is a feasible transformation.

TransformationReagent/ConditionsExpected Product
Oxidation of -N(CH₃)₂ group e.g., m-CPBA, H₂O₂, Mn or Fe catalysts mdpi.comacs.orgN-demethylation, N-oxide formation, or other oxidation products.
Reduction of -COOCH₃ group e.g., Lithium aluminum hydride (LiAlH₄) harvard.edumasterorganicchemistry.com(4-(dimethylamino)phenyl)methanol

Photophysical Properties and Excited State Dynamics

Intramolecular Charge Transfer (ICT) Phenomena

Upon photoexcitation, Methyl 4-(dimethylamino)benzoate (B8555087) can undergo an intramolecular charge transfer (ICT) process, leading to the formation of a highly polar excited state. This process is central to its unique fluorescent properties.

Characterization of Twisted Intramolecular Charge Transfer (TICT) States

A key aspect of the ICT process in molecules like Methyl 4-(dimethylamino)benzoate is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This state is characterized by a perpendicular arrangement of the dimethylamino donor group relative to the benzoate (B1203000) acceptor group. This twisting motion facilitates a more complete charge separation, resulting in a highly polar excited state. The formation and stabilization of the TICT state are crucial for the appearance of a distinct, red-shifted fluorescence band.

The ester derivatives of 4-(dimethylamino)benzonitrile (B74231) (DMABN), a related and extensively studied compound, are known to exhibit dual fluorescence in moderately polar environments, a phenomenon attributed to TICT state formation. acs.org The twisting of the electron donor group is a prerequisite for this process. acs.org In the case of this compound, the complexation with cyclodextrins (CDs) has been shown to influence the TICT process. For instance, in aqueous solutions without CDs, only emission from the locally excited state is observed. However, upon complexation with α-, β-, and γ-CDs, a TICT fluorescence band emerges. acs.org This is attributed to the reduced polarity of the CD cavity, which favors the formation of the TICT state. acs.org

The stabilization of the highly polar TICT state in polar solvents leads to a decrease in the energy gap between the TICT state and the ground state, as well as a reduction in the energy barrier for its formation. acs.org This explains the common observation of TICT emission in polar environments.

Contributions of Locally Excited (LE) States

In addition to the TICT state, a Locally Excited (LE) state plays a significant role in the photophysics of this compound. The LE state is the initially formed excited state upon absorption of light and is characterized by a more planar geometry, similar to the ground state. nih.govnih.gov In nonpolar solvents, the fluorescence of related molecules like DMABN originates almost entirely from this LE state. nih.govnih.gov

The LE state can be described as an excitation localized on the benzonitrile (B105546) or benzoate moiety. The transition from the ground state to the LE state involves the movement of charge over the conjugated ring system. nih.govnih.gov While the LE state is less polar than the TICT state, its energy and properties can still be influenced by the surrounding solvent. nih.gov Theoretical calculations have shown that the LE state in DMABN is not perfectly planar but has a slight twist of the amino substituent. nih.gov The LE state is considered a precursor to the TICT state, and the transition between these two states involves the twisting motion of the dimethylamino group. nih.gov

Dual Fluorescence Mechanisms and Their Origin

The hallmark of many donor-acceptor molecules, including derivatives of 4-(dimethylamino)benzoate, is the phenomenon of dual fluorescence. This refers to the observation of two distinct emission bands in the fluorescence spectrum. One band, typically at shorter wavelengths, is attributed to the emission from the LE state, while the second, anomalously red-shifted band, originates from the TICT state. acs.orgmdpi.com

The appearance of dual fluorescence is highly dependent on the solvent polarity. In nonpolar solvents, only the LE emission is typically observed. As the solvent polarity increases, the TICT emission band appears and often grows in intensity at the expense of the LE band. acs.orgnih.gov This is because polar solvents stabilize the highly polar TICT state, lowering its energy relative to the LE state and facilitating the LE → TICT conversion. acs.org

The mechanism of dual fluorescence can be described by a two-state model where the initially populated LE state can either fluoresce back to the ground state or undergo a conformational change (twisting) to form the TICT state, which then also fluoresces. collectionscanada.gc.ca The equilibrium between the LE and TICT states in the excited state is a dynamic process influenced by factors such as solvent polarity and viscosity.

Solvent Effects on Photophysical Processes

The solvent environment plays a critical role in dictating the photophysical behavior of this compound, primarily due to the large change in dipole moment upon excitation and subsequent formation of the charge transfer state.

Polarity-Induced Shifts in Emission Spectra

The emission spectrum of this compound exhibits a strong dependence on solvent polarity. As the polarity of the solvent increases, a significant red-shift (shift to longer wavelengths) of the fluorescence emission is observed. evidentscientific.comnih.gov This phenomenon, known as solvatochromism, is a direct consequence of the stabilization of the excited state by the surrounding solvent molecules.

The ground state of the molecule is relatively nonpolar. Upon excitation to the LE state and particularly to the more polar TICT state, the dipole moment of the molecule increases significantly. rsc.org In polar solvents, the solvent molecules reorient themselves around the excited-state dipole, a process called solvent relaxation. evidentscientific.com This reorientation lowers the energy of the excited state, resulting in a smaller energy gap for fluorescence emission and thus a red-shifted spectrum. evidentscientific.com The magnitude of this shift is generally correlated with the polarity of the solvent.

For example, in a study of a related compound, the emission wavelength shifted dramatically from approximately 330 nm in a non-polar environment to 365 nm in a highly polar aqueous solution. evidentscientific.com This demonstrates the profound impact of solvent polarity on the emission properties.

Solvation Dynamics in Polar and Nonpolar Media

The process of solvation, or the interaction of a solute molecule with the surrounding solvent molecules, occurs on a very fast timescale. Following excitation, the solvent molecules rearrange to accommodate the new charge distribution of the excited solute. This dynamic process, known as solvation dynamics, influences the rates of the photophysical processes.

In polar solvents, the strong dipole-dipole interactions lead to a significant stabilization of the polar TICT state. This stabilization not only causes a red-shift in the emission but also affects the kinetics of the LE to TICT state conversion. The rate of TICT formation has been measured to be in the femtosecond to picosecond timescale, depending on the specific molecule and solvent. nih.gov

In nonpolar solvents, the interactions between the solute and solvent are much weaker. Consequently, the stabilization of the polar TICT state is less pronounced. acs.org This is why in nonpolar media, the emission is often dominated by the LE state, and the formation of the TICT state is less favorable. The dynamics in nonpolar solvents are therefore primarily governed by the intrinsic properties of the molecule itself, with less influence from solvent relaxation.

Time-Resolved Spectroscopy for Elucidating Excited State Pathways

To comprehend the intricate sequence of events following photoexcitation, scientists employ a suite of time-resolved spectroscopic techniques. These methods allow for the observation of transient species and the measurement of the timescales of various photophysical processes.

Femtosecond broadband time-resolved fluorescence (fs-TRF) has been instrumental in directly observing the dynamics of the excited states of this compound. Upon excitation, the molecule initially populates a locally excited (LE) state, which is characterized by a fluorescence band in the blue region of the spectrum. Subsequent to this, an ultrafast intramolecular charge transfer (ICT) occurs, leading to the formation of a highly polar ICT state that emits in the red region of the spectrum.

Studies have shown that the ICT process from the LE to the ICT state is extremely rapid. This rapid conversion is a key feature of the excited-state dynamics of this molecule. The ICT state is characterized by a significant charge separation between the dimethylamino (donor) and the benzoate (acceptor) moieties.

ParameterValue
Locally Excited (LE) State Emission Max.~350 nm
Intramolecular Charge Transfer (ICT) State Emission Max.~500 nm
ICT Reaction Time Constant from LE state~0.8 ps
ICT State Decay Time Constant~1.9 ns
Data derived from studies in acetonitrile (B52724).

Transient absorption (TA) spectroscopy complements fs-TRF by providing information on both emissive and non-emissive excited states. TA studies on this compound have helped to further characterize the deactivation pathway of the ICT state. After its formation, the singlet ICT state primarily decays to a triplet state (³T₁) through intersystem crossing. This triplet state has a much longer lifetime, on the order of microseconds, before it relaxes back to the ground state (S₀).

The combination of fs-TRF and TA spectroscopy provides a comprehensive picture of the sequential deactivation pathway of photoexcited this compound.

Time-resolved emission spectra (TRES) are constructed by taking "slices" of time-resolved fluorescence decay data at different wavelengths. This technique provides a visual representation of the evolution of the fluorescence spectrum over time. For this compound in polar solvents, TRES analysis clearly shows the decay of the initial LE fluorescence band and the concurrent rise of the red-shifted ICT fluorescence band. This provides a direct spectral manifestation of the LE to ICT state conversion. The presence of an isosbestic point in the TRES data further confirms the precursor-successor relationship between the LE and ICT states.

While fluorescence is a key deactivation pathway for this compound, non-radiative processes also play a crucial role in dissipating the absorbed energy. fiveable.me These non-radiative pathways are particularly important for the molecule's function as a UV filter in sunscreens, where the efficient and harmless conversion of UV radiation into heat is essential for photostability. mdpi.comresearchgate.net

The primary non-radiative decay mechanisms include:

Internal Conversion (IC): A radiationless transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state to a lower one, or from the lowest excited singlet state to the ground state). For molecules like this compound, efficient internal conversion from the excited state back to the ground state is a key photoprotective mechanism. rsc.org This process is often facilitated by molecular vibrations and interactions with the solvent. acs.orgresearchgate.net

Intersystem Crossing (ISC): A radiationless transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). As mentioned earlier, the singlet ICT state of this compound undergoes intersystem crossing to a triplet state. While this is a non-radiative process, the resulting triplet state can sometimes lead to photosensitized reactions, which may be undesirable in the context of photoprotection. However, for many organic UV filters, the triplet state provides another pathway for energy dissipation. rsc.org

The efficiency of these non-radiative pathways is crucial for the photostability of UV filters. researchgate.net If the absorbed energy is not dissipated quickly and efficiently, it can lead to photochemical reactions that degrade the molecule and produce potentially harmful byproducts. researchgate.net The molecular structure of aminobenzoates is generally conducive to fast non-radiative decay, making them effective photoprotective agents. rsc.org

Energy Transfer and Electron Transfer Processes

The excited states of this compound can also be deactivated through interactions with other molecules via energy transfer or electron transfer processes.

Energy Transfer: In this process, the excitation energy is transferred from the excited this compound (the donor) to another molecule (the acceptor). This can occur through mechanisms such as Förster Resonance Energy Transfer (FRET), which is dependent on the spectral overlap between the donor's emission and the acceptor's absorption. While the principles of energy transfer are well-established, specific studies detailing this compound as a donor or acceptor in intermolecular energy transfer systems are not extensively documented in the literature.

Electron Transfer: An excited molecule can also be deactivated by transferring an electron to an acceptor molecule or accepting an electron from a donor molecule. This process, known as fluorescence quenching, can be investigated by monitoring the decrease in fluorescence intensity of this compound in the presence of quenching agents. Given the charge transfer nature of its excited state, it is plausible that it can engage in electron transfer with suitable redox partners. However, detailed studies on the intermolecular electron transfer dynamics of this compound are limited.

The majority of research on this compound has focused on the intramolecular charge transfer process, which is a dominant feature of its photophysics.

Photoinduced Intramolecular Proton Transfer (ESIPT) Studies

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in specific classes of organic molecules. This process involves the transfer of a proton within the same molecule upon excitation with light, leading to the formation of a transient tautomeric species with distinct fluorescent properties. nih.gov The hallmark of an ESIPT-exhibiting molecule is the presence of both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (such as a carbonyl or imino nitrogen) in close proximity, often facilitated by an intramolecular hydrogen bond in the ground state. nih.govrsc.org Upon photoexcitation, the acidity and basicity of the donor and acceptor groups, respectively, increase, driving a very rapid proton transfer in the excited state. mdpi.com This results in a large Stokes shift, which is the difference between the absorption and emission maxima, because the emission occurs from the energetically lower keto-tautomer. rsc.orgmdpi.com

A review of the scientific literature indicates that the photophysical behavior of this compound is not characterized by Excited-State Intramolecular Proton Transfer. The molecular structure of this compound lacks the necessary acidic proton donor, such as a hydroxyl group, positioned ortho to a proton-accepting group, which is a prerequisite for the ESIPT process to occur. acs.org

Instead, the excited-state dynamics of this compound and similar molecules like 4-(dimethylamino)benzonitrile (DMABN) are predominantly explained by the Twisted Intramolecular Charge Transfer (TICT) model. acs.orgacs.org In the TICT model, upon excitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting benzoate group. This charge transfer is accompanied by a twisting of the dimethylamino group relative to the plane of the benzene (B151609) ring. This twisted, highly polar state is responsible for the characteristic solvatochromic fluorescence of these compounds, where the emission wavelength is highly dependent on the polarity of the solvent. rsc.org

Theoretical and spectroscopic studies on related compounds, such as 4-(dimethylamino)benzonitrile (DMABN), have provided a detailed understanding of the charge transfer process. acs.orgnih.gov These studies highlight the role of different excited states, such as the locally excited (LE) state and the charge transfer (CT) state, and the dynamics of their interconversion. nih.gov

While direct ESIPT studies on this compound are not found in the literature due to its molecular structure, the general photophysical characteristics of ESIPT can be summarized for comparison. The table below outlines the typical photophysical properties observed in molecules that do exhibit ESIPT, which contrasts with the properties of this compound.

PropertyTypical ESIPT MoleculeThis compound (TICT)
Structural Requirement Intramolecular hydrogen bond (e.g., o-hydroxyaryl) rsc.orgElectron donor and acceptor groups capable of relative rotation acs.org
Primary Photophysical Process Proton transfer in the excited state nih.govIntramolecular charge transfer and twisting in the excited state rsc.org
Stokes Shift Very large (often >10,000 cm⁻¹) mdpi.comModerate to large, solvent-dependent
Fluorescence Dual fluorescence in some cases (enol and keto forms)Dual fluorescence in polar solvents (LE and TICT states)
Solvent Effect on Emission Less pronounced effect on the keto emissionStrong red-shift of the CT emission in polar solvents (solvatochromism) rsc.org

Research on various o-hydroxyphenyl phenanthroimidazole derivatives, which are designed to exhibit ESIPT, shows intense green emissions from the keto form with high solid-state photoluminescence quantum yields (ΦPL) ranging from 49–63%. rsc.org These molecules demonstrate the practical application of the ESIPT process in developing highly efficient emitters for technologies like organic light-emitting diodes (OLEDs). rsc.org

The following table presents data for a series of ESIPT-exhibiting o-hydroxyphenyl phenanthroimidazole derivatives to illustrate the typical photophysical properties of such compounds.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦPL)
HPITPA 38550262000.52
HPIPXZ 38852568000.63
HPIMAC 39052065000.49
Data derived from studies on o-hydroxyphenyl phenanthroimidazole derivatives rsc.org

In contrast, studies on ethyl 4-(N,N-dimethylamino)benzoate (DMAEB), a closely related compound to this compound, show a fluorescent state dipole moment of 11.1 D in cyclohexane, which is indicative of a significant charge transfer character. rsc.org The excited-state dynamics of these aminobenzoates are primarily influenced by the proximity of nπ* and ππ* electronic states and the formation of solute-solvent exciplexes in the presence of polar molecules. rsc.org

Supramolecular Chemistry and Molecular Recognition

Inclusion Complexation with Cyclodextrins

Cyclodextrins (CDs) are macrocyclic oligosaccharides that form truncated cone-shaped cavities, capable of encapsulating guest molecules. The inclusion of MDMAB within these cavities leads to significant changes in its photophysical behavior, providing insights into host-guest chemistry.

The excited-state dynamics of molecules exhibiting twisted intramolecular charge transfer (TICT) are highly sensitive to their immediate surroundings. acs.org When MDMAB is in an aqueous solution, it primarily shows emission from its locally excited (LE) state. However, upon complexation with α-, β-, and γ-cyclodextrins, it exhibits fluorescence from the TICT state. acs.org This change indicates that the hydrophobic cavity of the cyclodextrin (B1172386) provides an environment that stabilizes the charge-separated TICT state, a phenomenon not favored in the bulk aqueous solution. acs.org

The size of the cyclodextrin cavity plays a critical role in modulating these dynamics. A study on MDMAB revealed that complexation with α-CD resulted in dual TICT emission bands, one at a lower energy (centered at 520 nm) and another at a higher energy (450 nm). acs.org In contrast, complexes with β- and γ-CDs showed only a single TICT fluorescence band. acs.org This suggests that the smaller and more constrained cavity of α-cyclodextrin imposes a unique restriction on the guest molecule, leading to multiple emissive states. The primary factor controlling the TICT process in these complexes is the polarity effect introduced by the hydrophobic cavity, rather than physical restrictions on molecular motion. acs.org

The formation of an inclusion complex between MDMAB and cyclodextrins is accompanied by distinct changes in its spectroscopic properties. A key indicator of complexation is the significant increase in the fluorescence intensity of both the LE and TICT emission bands as the concentration of cyclodextrin increases. researchgate.net This enhancement occurs because the hydrophobic cyclodextrin cavity shields the guest molecule from non-radiative decay pathways that are prevalent in the aqueous environment.

Furthermore, the intramolecular charge transfer (ICT) emission of guest molecules can be blue-shifted upon the addition of α-CD and β-CD. researchgate.net This shift signifies that the excited-state ICT process is partially inhibited by the formation of the inclusion complex. researchgate.net In some cases, particularly with α-CD, the observation of two isoemissive points and dual fluorescence decays provides evidence for the sequential formation of different stoichiometric complexes (e.g., 1:1 followed by 2:1). researchgate.net

The stoichiometry and binding constants of MDMAB-cyclodextrin complexes can be quantified using steady-state fluorescence measurements. By titrating a solution of MDMAB with increasing concentrations of cyclodextrin and monitoring the changes in fluorescence intensity, the association equilibrium can be characterized.

Spectroscopic studies have demonstrated that MDMAB can form both 1:1 and 1:2 (guest:host) inclusion complexes with α- and β-cyclodextrins. researchgate.net In contrast, a structurally related derivative, methyl o-methoxy p-dimethylaminobenzoate, was found to form only a 1:1 complex with β-cyclodextrin, highlighting how small structural changes can influence the stoichiometry of inclusion. researchgate.net

Guest MoleculeHost CyclodextrinObserved Stoichiometry (Guest:Host)
Methyl 4-(dimethylamino)benzoate (B8555087)α-Cyclodextrin1:1 and 1:2
Methyl 4-(dimethylamino)benzoateβ-Cyclodextrin1:1 and 1:2
Methyl o-methoxy p-dimethylaminobenzoateβ-Cyclodextrin1:1

This table summarizes the observed stoichiometries for the inclusion complexes formed between methyl benzoate (B1203000) derivatives and cyclodextrins. Data sourced from spectroscopic studies. researchgate.net

Interactions with Biological Macromolecules

The study of interactions between small molecules and proteins is fundamental to understanding various biological processes. MDMAB and its derivatives serve as useful fluorescent probes for investigating these interactions, particularly with model proteins like serum albumins.

Bovine Serum Albumin (BSA) is a model transport protein widely used in binding studies. Research on methyl benzoate derivatives closely related to MDMAB, such as methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate, has shown that these molecules form stable 1:1 complexes with BSA in both the ground and excited states. nih.gov

The binding affinity is significant, with binding constants (K) typically in the order of 10⁴ M⁻¹. nih.gov For instance, the binding constants for methyl o-methoxy p-methylaminobenzoate with BSA were determined to be (1.9 ± 0.1) × 10⁴ M⁻¹ in the ground state and (2.1 ± 0.1) × 10⁴ M⁻¹ in the excited state. nih.gov These values indicate a strong binding affinity between the small molecule and the protein. nih.gov The binding process leads to the quenching of BSA's intrinsic fluorescence, which primarily originates from its tryptophan residues, through a static quenching mechanism. nih.gov

Methyl Benzoate DerivativeStateBinding Constant (K) with BSA (M⁻¹)
Methyl o-methoxy p-methylaminobenzoateGround State(1.9 ± 0.1) × 10⁴
Methyl o-methoxy p-methylaminobenzoateExcited State(2.1 ± 0.1) × 10⁴
Methyl o-hydroxy p-methylaminobenzoateGround State(2.3 ± 0.1) × 10⁴
Methyl o-hydroxy p-methylaminobenzoateExcited State(2.0 ± 0.1) × 10⁴

This table presents the binding constants for two methyl benzoate derivatives with Bovine Serum Albumin (BSA), indicating strong 1:1 complex formation. nih.gov

Understanding the forces driving the association between a small molecule and a protein is crucial. For the interaction between methyl benzoate derivatives and BSA, thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) have been determined from van't Hoff analysis. nih.gov

The analysis revealed that the binding phenomenon is predominantly driven by hydrogen-bonding interactions. nih.gov The interaction is spontaneous, as indicated by the negative ΔG values. The binding of the probe molecule occurs within a hydrophobic pocket of the protein, likely near a tryptophan residue. nih.govnih.gov This encapsulation within the protein cavity significantly slows down the solvation dynamics that the molecule would typically experience in a neat solvent. nih.gov The primary mechanism involves the formation of a ground-state complex, which is a hallmark of static quenching, where the fluorophore (in this case, BSA) and the quencher (the methyl benzoate derivative) form a non-fluorescent complex. nih.gov

Effects on Excited-State Dynamics within Biological Environments

The interaction of methyl benzoate derivatives with biological macromolecules, such as proteins, provides a unique window into the influence of a structured and confined environment on their photophysical properties. Studies involving bovine serum albumin (BSA), a model transport protein, have revealed significant insights into the excited-state dynamics of these guest molecules upon binding.

When methyl benzoate derivatives associate with BSA, they typically form stable 1:1 complexes. nih.gov This binding event is often characterized by a static quenching of the intrinsic fluorescence of BSA, which arises from its tryptophan residues. nih.gov The formation of these ground and excited-state complexes is a key aspect of molecular recognition by the protein.

The binding affinity of methyl benzoate derivatives to BSA is considerable, with binding constants typically in the range of 10⁴ M⁻¹. nih.gov Thermodynamic analysis of these interactions often indicates that hydrogen bonding plays a predominant role in the binding process. nih.gov

The most striking effect of the biological environment on this compound and its analogs is the dramatic alteration of their solvation dynamics. In homogenous, neat solvents, solvation dynamics occur on a sub-picosecond timescale. However, when the molecule is encapsulated within the nanocavity of a protein like BSA, these dynamics are significantly retarded. nih.gov This slowing down is a direct consequence of the restricted environment of the protein's binding pocket, which limits the mobility of both the guest molecule and the surrounding solvent molecules.

The table below summarizes the binding and thermodynamic parameters for the interaction of two methyl benzoate derivatives with Bovine Serum Albumin (BSA).

ParameterMethyl o-methoxy p-methylaminobenzoate - BSAMethyl o-hydroxy p-methylaminobenzoate - BSA
Ground State Binding Constant (K)(1.9 ± 0.1) × 10⁴ M⁻¹(2.3 ± 0.1) × 10⁴ M⁻¹
Excited State Binding Constant (K*)(2.1 ± 0.1) × 10⁴ M⁻¹(2.0 ± 0.1) × 10⁴ M⁻¹
Enthalpy Change (ΔH)NegativeNegative
Entropy Change (ΔS)PositivePositive
Gibbs Free Energy Change (ΔG)NegativeNegative
Data sourced from a study on methyl benzoate derivatives and BSA, indicating strong binding and the prevalence of hydrogen-bonding interactions. nih.gov

Supramolecular Solvation Dynamics within Nanocavities

The behavior of this compound within synthetic nanocavities, such as those provided by cyclodextrins, micelles, and other host molecules, mirrors the phenomena observed in biological systems, albeit with variations dependent on the specific nature of the host. These organized assemblies create microenvironments that are distinct from the bulk solvent, profoundly influencing the guest molecule's excited-state dynamics.

The fundamental principle of host-guest chemistry in this context is the encapsulation of the guest molecule (this compound) within the hydrophobic interior of a host. nih.gov This process is driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and sometimes hydrogen bonding. nih.gov The confinement within the nanocavity restricts the conformational freedom of the guest and alters the local polarity and viscosity experienced by it.

Similar to the observations within BSA, the solvation dynamics of fluorescent probes within these nanocavities are significantly slower than in bulk solution. For instance, studies on various fluorescent probes in micelles have demonstrated that the relaxation of water molecules in the Stern layer of the micelle is markedly slower than in pure water. This retardation of solvation dynamics is a common feature of confined environments, whether they are biological or synthetic.

The specific characteristics of the nanocavity, such as its size, shape, and the chemical nature of its lining, determine the extent to which the guest's photophysical properties are altered. For example, the excited state of this compound is known to have a significant charge-transfer character. The polarity of the nanocavity can, therefore, have a pronounced effect on the energy of the excited state and the corresponding fluorescence emission spectrum. In apolar solvents, the presence of even small amounts of polar molecules can lead to the formation of fluorescing solute-solvent exciplexes. rsc.org A similar effect can be anticipated within a nanocavity that presents a heterogeneous polarity.

The table below presents a comparative overview of solvation dynamics in different environments.

EnvironmentProbe MoleculeSolvation Time ScaleKey Influencing Factors
Neat SolventsGeneral Fluorescent ProbesSub-picosecond to picosecondsSolvent polarity, viscosity, and hydrogen bonding ability
Bovine Serum Albumin (BSA) CavityMethyl Benzoate DerivativesSignificantly slowed downConfinement, restricted mobility of guest and solvent, local polarity
MicellesVarious Fluorescent ProbesNanosecondsLocation of the probe within the micelle, hydration of the headgroups, restricted water dynamics
CyclodextrinsGeneral Fluorescent ProbesAltered compared to bulk solventSize of the cyclodextrin cavity, depth of inclusion, interaction with the cyclodextrin rims

This comparative data underscores the profound impact of nanocavity confinement on supramolecular solvation dynamics, a key aspect in the study of this compound's photophysics.

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For Methyl 4-(dimethylamino)benzoate (B8555087), NMR is crucial for confirming its identity and for studying its behavior in chemical reactions.

Elucidation of Complex Molecular Structures and Conformations

NMR spectroscopy is fundamental in confirming the structural integrity of Methyl 4-(dimethylamino)benzoate. Both ¹H and ¹³C NMR spectra provide unique signals corresponding to the different hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of a related compound, Ethyl 4-(dimethylamino)benzoate, distinct chemical shifts are observed for the protons of the ethyl group, the dimethylamino group, and the aromatic ring. sigmaaldrich.comchemicalbook.com These signals, and their splitting patterns, allow for the precise assignment of each proton to its position in the molecule. chemicalbook.com Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons, the ethyl group carbons, and the dimethylamino carbons. chemicalbook.com

Interactive Data Table: Typical ¹H NMR Chemical Shifts for a Substituted Benzoate (B1203000)

Proton Type Typical Chemical Shift (ppm) Splitting Pattern
Aromatic Protons (ortho to COOR)7.8 - 8.1Doublet
Aromatic Protons (ortho to N(CH₃)₂)6.6 - 6.8Doublet
N-CH₃ Protons~3.0Singlet
O-CH₂-CH₃ Protons~4.3Quartet
O-CH₂-CH₃ Protons~1.3Triplet

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. sigmaaldrich.com

The analysis of these spectra is essential for verifying the successful synthesis of this compound and for identifying any potential impurities.

Monitoring of Reaction Progress and Intermediate Formation

NMR spectroscopy is not only used for static structural analysis but also as a dynamic tool to monitor the progress of chemical reactions in real-time. jhu.edubris.ac.uk By acquiring spectra at different time intervals, researchers can track the disappearance of reactant signals and the appearance of product signals. This provides valuable kinetic data and can help in identifying transient intermediates that may form during the reaction. For instance, in reactions involving this compound, such as esterification or substitution reactions, ¹H NMR can be used to follow the conversion of starting materials to the final product. rsc.org

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Analysis of Vibrational Modes and Functional Group Changes in Reactions

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. Key vibrational modes include the C=O stretching of the ester group, C-N stretching of the dimethylamino group, and various vibrations of the aromatic ring. researchgate.net

Interactive Data Table: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester (C=O)Stretching~1715
Aromatic Ring (C=C)Stretching~1605, ~1520
C-O (Ester)Stretching~1270
C-N (Amino)Stretching~1340
C-H (Aromatic)Bending (out-of-plane)~840

Note: These are approximate values and can be influenced by the molecular environment.

Changes in these vibrational frequencies during a chemical reaction can provide evidence for the transformation of functional groups. For example, the disappearance of the characteristic C=O stretching band of a carboxylic acid and the appearance of the ester C=O band would indicate the progress of an esterification reaction to form this compound. The analysis of these vibrational modes is a fundamental aspect of characterizing the compound and its chemical transformations. scirp.orgresearchgate.net

In-situ Monitoring of Polymerization Processes

FTIR spectroscopy is particularly valuable for the in-situ monitoring of polymerization reactions where this compound or its derivatives act as co-initiators. researchgate.net Real-time FTIR can track the decrease in the concentration of the monomer's carbon-carbon double bond (C=C) vibration as it is consumed during polymerization. This allows for the determination of the degree of conversion and the rate of polymerization. researchgate.net This technique has been successfully employed in studying the polymerization of dental adhesives and other polymer systems where amine co-initiators are used.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. sielc.com

For this compound, HPLC is an essential tool for assessing its purity. A typical HPLC method would involve a reversed-phase column, where the compound is separated from any impurities based on its polarity. researchgate.net The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is carefully chosen to achieve optimal separation. sielc.comresearchgate.net

A detector, commonly a UV-Vis detector set at a wavelength where this compound has strong absorbance, is used to detect the compound as it elutes from the column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. researchgate.net HPLC methods can be developed to detect even trace amounts of impurities, ensuring the high quality required for research and other applications. researchgate.net

Detection and Identification of Transformation Products

The investigation of this compound's transformation, whether through biological or chemical processes, relies on powerful analytical techniques to detect and identify the resulting products. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a primary tool for this purpose.

In a study on the biotransformation of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), two phase I metabolites, N,N-dimethyl-p-aminobenzoic acid (DMPA) and N-monomethyl-p-aminobenzoic acid (MMPA), were identified using both GC-MS and LC-MS. d-nb.info These techniques allow for the separation of the metabolites from the parent compound and each other, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The photodegradation of organic compounds, such as methyl orange, provides a parallel for understanding how transformation products are identified. nih.gov In such studies, intermediates are often identified, revealing the degradation pathway. For instance, the photodegradation of methyl orange was found to involve processes like demethylation, methylation, and hydroxylation. nih.gov Similarly, the transformation of this compound could lead to products resulting from demethylation of the amino group or hydrolysis of the ester group.

High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown transformation products due to its ability to provide highly accurate mass measurements, which aids in determining the elemental composition of the products.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides information on the molecular weight and structure of the analyte.

High-Resolution Mass Spectrometry (HRMS) for Product Characterization

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the characterization of reaction products due to its high accuracy and resolving power. nih.govnih.gov This allows for the confident determination of the elemental composition of an unknown product by providing a very precise mass measurement, often with an error of less than 5 ppm. nih.gov

HRMS is particularly useful in distinguishing between co-eluting impurities and the main product, even at low levels. nih.gov In the context of this compound, if a synthesis or transformation reaction is performed, HRMS can be used to confirm the identity of the desired product and to identify any byproducts or impurities. The high resolution allows for the separation of ions with very similar mass-to-charge ratios, which might not be distinguishable with a standard resolution mass spectrometer.

For example, in the characterization of peptide drugs and their impurities, LC-HRMS has proven to be a powerful tool for identifying and quantifying process-related impurities and degradation products. nih.gov This approach can be directly applied to the analysis of reaction mixtures containing this compound to ensure the purity and identity of the synthesized compound.

Table 2: Theoretical vs. Experimental Mass in HRMS

CompoundTheoretical Monoisotopic Mass (Da)Experimental Monoisotopic Mass (Da)Mass Error (ppm)
Example Peptide2178.98042178.9804< 5
Example Peptide4184.05174184.0517< 6

This table illustrates the high accuracy of HRMS using examples from peptide analysis, a principle applicable to the characterization of products related to this compound. nih.gov

Electrospray Ionization Mass Spectrometry (ES-MS) in Synthetic Verification

Electrospray Ionization (ESI) is a soft ionization technique that is widely used in mass spectrometry for the analysis of thermally labile and polar molecules. nih.gov It is particularly well-suited for verifying the synthesis of compounds like this compound. ESI-MS allows for the generation of gas-phase ions directly from a solution with minimal fragmentation, providing a clear molecular ion peak that corresponds to the molecular weight of the synthesized compound. nih.govuni-goettingen.de

In a typical ESI-MS experiment for synthetic verification, the crude or purified reaction product is dissolved in a suitable solvent and introduced into the ESI source. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the successful synthesis of the target compound.

For instance, in the synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, high-resolution ESI-MS was used to confirm the product. The experimental m/z value for the protonated molecule [M+H]⁺ was found to be 434.3276, which was in excellent agreement with the required value of 434.3265 for the chemical formula C₂₆H₄₃NO₄. mdpi.com This high level of accuracy provides strong evidence for the correct structure of the synthesized molecule. ESI-MS can also be used in tandem with collision-induced dissociation (MS/MS) to further confirm the structure by analyzing the fragmentation pattern of the molecular ion. researchgate.netmdpi.com

Steady-State and Time-Resolved Emission Spectroscopy

Steady-state and time-resolved emission spectroscopy are powerful techniques to investigate the photophysical properties of fluorescent molecules like this compound. These methods provide insights into the electronic structure and dynamics of excited states.

Steady-state fluorescence spectroscopy involves exciting a sample with a continuous light source and measuring the resulting emission spectrum. edinst.com This provides information about the emission wavelength, which is related to the energy difference between the excited and ground states. The shape and intensity of the emission spectrum can be influenced by factors such as solvent polarity, concentration, and temperature. edinst.com

Time-resolved emission spectroscopy, on the other hand, measures the decay of the fluorescence intensity over time after excitation with a short pulse of light. edinst.com This allows for the determination of the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range. edinst.com

A study on 4-(dimethylamino)benzethyne (4-DMABE), a molecule with a similar dimethylamino donor group, utilized time-resolved photoelectron spectroscopy to investigate its excited-state dynamics. The study found that the initially excited S₂ state decays to the S₁ state within a few femtoseconds, followed by a structural rearrangement of the dimethylamino group. rsc.org Such studies provide a framework for understanding the excited-state behavior of this compound.

Table 3: Example of Time-Resolved Emission Data

Compound/SystemExcitation Wavelength (λex)Mean Lifetime (τmean)
4-dimethylamino-4′-nitrostilbene in toluene (B28343) (quenched)368 nm1.50 ns

This table provides an example of data obtained from time-resolved emission spectroscopy for a related compound, illustrating the type of information that can be gathered. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined.

While a specific crystallographic study for this compound was not found in the provided search results, the technique has been widely applied to similar organic molecules. For example, the crystal structure of (E)-2,4'-dihydroxy-3,3'-dimethoxy-5'-methylstilbene was determined by X-ray crystallography, which, in conjunction with NMR spectroscopy, allowed for a comprehensive structural characterization. researchgate.net

Obtaining the crystal structure of this compound would provide valuable data for understanding its intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence its physical properties. It would also serve as a benchmark for computational studies of its structure and properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the ground-state properties of molecules. researchgate.net Its popularity stems from a favorable balance of computational cost and accuracy, making it suitable for studying medium to large-sized molecules. researchgate.net DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. irjweb.comnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A small energy gap generally indicates high chemical reactivity, high polarizability, and lower kinetic stability, suggesting that the molecule is more readily excited. nih.govresearchgate.net

The HOMO acts as the electron donor, while the LUMO is the electron acceptor. researchgate.net For molecules like Methyl 4-(dimethylamino)benzoate (B8555087), the HOMO is typically localized on the electron-rich dimethylamino group and the benzene (B151609) ring, while the LUMO is concentrated on the electron-withdrawing methyl benzoate (B1203000) portion. An electronic transition from the HOMO to the LUMO corresponds to an intramolecular charge transfer (ICT) process.

Computational studies on analogous compounds provide insight into the expected FMO energies for Methyl 4-(dimethylamino)benzoate. For instance, DFT calculations on N-(p-dimethylaminobenzylidene)-p-nitroaniline (DBN) using the B3LYP/6-311G basis set determined a HOMO-LUMO energy gap of 2.94 eV, indicating significant potential for charge transfer. nih.gov Similarly, for p-(dimethylamino)azobenzene (DMAB), the HOMO-LUMO gap was found to be minimal, which explains its high reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties of Related Compounds

Compound Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Source
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate B3LYP/6-31G+(d,p) -0.26751 -0.18094 0.08657 nih.gov

This table presents data for compounds structurally related to this compound to illustrate typical values obtained through DFT calculations.

Geometry optimization is a computational procedure used to find the minimum energy structure of a molecule, corresponding to its most stable conformation. irjweb.com For the ground state, DFT methods are widely employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net Research on methyl 4-aminobenzoate, a closely related primary amine, has utilized DFT with the B3LYP-D3/cc-pVDZ basis set to determine its optimized ground-state structure. researchgate.net

Excited-state geometry optimization is crucial for understanding photophysical processes like fluorescence. researchgate.net When a molecule absorbs light, it transitions to an excited state, but the geometry of this state is often different from the ground state. researchgate.net The molecule then relaxes to the energy minimum of the excited state potential energy surface before emitting a photon (fluorescence) or undergoing other de-excitation processes. researchgate.net The optimization of excited-state geometries can be performed using methods like Time-Dependent Density Functional Theory (TD-DFT) or Quantum Monte Carlo (QMC). researchgate.netresearchgate.net Studies have shown that for small organic molecules, QMC-optimized geometries are in excellent agreement with high-level perturbation theory results for both ground and excited states. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT used to investigate the properties of electronically excited states. researchgate.net It is the workhorse method for calculating vertical excitation energies (related to UV-Vis absorption spectra), oscillator strengths (related to absorption intensity), and excited-state dipole moments. researchgate.netchemrxiv.org

For molecules with intramolecular charge-transfer (ICT) character, like this compound, TD-DFT is essential for describing the nature of the excited states. Studies on the closely related ethyl 4-(dimethylamino)benzoate (DEAEB) have investigated its excited-state dynamics in various solvents. rsc.org These studies analyze how the solvent polarity influences the energy levels of different excited states (such as nπ* and ππ* states) and the formation of fluorescent solute-solvent exciplexes. rsc.org

In the case of 4-(dimethylamino)benzonitrile (B74231) (DMABN), a molecule famous for its dual fluorescence, TD-DFT calculations have been used to analyze the character of the lowest excited states. nih.gov These calculations help identify the bright state (La, with high oscillator strength) and dark states (Lb, with low oscillator strength) and elucidate the roles of different vibrational modes in promoting internal conversion between these states. nih.gov Such analyses are critical for understanding the complex photophysics of flexible, electron donor-acceptor systems.

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most favorable reaction pathway and calculate activation energies. numberanalytics.comresearchgate.net

A computational study on the aminolysis of the parent compound, methyl benzoate, with ammonia (B1221849) used DFT and ab initio methods to explore possible mechanisms. researchgate.net The investigation identified and characterized the transition state structures for both a concerted pathway and a neutral stepwise pathway, finding they had similar activation energies. researchgate.net The study also examined the role of general base catalysis, demonstrating that a catalyst significantly lowers the activation barrier by facilitating proton transfer steps. researchgate.net While this study did not include the dimethylamino group, its findings on the fundamental ester aminolysis mechanism provide a crucial baseline for understanding how the powerful electron-donating dimethylamino group in this compound would influence the reactivity of the ester functional group.

Ab Initio Quantum Chemical Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, solving the Schrödinger equation without the use of experimental data or empirical parameters. wikipedia.orgchemeurope.com These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled cluster (CC) theory, offering a hierarchy of accuracy and computational cost. chemeurope.comnih.gov

Ab initio methods are frequently used to provide benchmark results or to study systems where DFT might be less reliable. nih.gov In mechanistic studies, different ab initio methods can be used alongside DFT to compare and validate the predicted reaction pathways and activation barriers. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of molecular behavior, offering insights that are often inaccessible through experimental means alone. For this compound, these simulations are crucial for understanding how its structure and properties are influenced by its surrounding environment, particularly in solution.

MD simulations offer a granular view of the interactions between a solute molecule and the surrounding solvent molecules. These simulations can predict and analyze phenomena such as solvation shells, hydrogen bonding networks, and the thermodynamics of dissolution. The primary method involves placing a model of the solute, this compound, into a simulated box filled with explicit solvent molecules (e.g., water, alkanes, or alcohols). The forces between all atoms are calculated using a force field, and the system is allowed to evolve over time.

Key insights are often derived from analyzing Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. Sharp peaks in an RDF plot indicate strong, well-defined interactions, such as hydrogen bonds or stable van der Waals contacts. For instance, studies on similar molecules in N,N-dimethyl formamide (B127407) (DMF) have used RDFs to identify strong hydrogen bonds between solute and solvent molecules. tcichemicals.com

Research on the closely related ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) reveals significant solvent-dependent behavior. nih.gov In apolar solvents like alkanes, the compound exhibits its normal fluorescence. However, the introduction of polar molecules leads to the formation of fluorescing solute-solvent exciplexes. nih.gov An exciplex is an electronically excited complex formed between two different molecules, in this case, the solute and a polar solvent molecule. This demonstrates a direct, dynamic interaction where the solvent becomes an integral part of the excited state complex. MD simulations can model the specific orientations and binding energies of these solute-solvent complexes. tcichemicals.com The simulations can also elucidate the role of preferential solvation, where in mixed solvents, the solute may be solvated primarily by one solvent component over the other due to more favorable interactions. mdpi.com

Table 1: Summary of Solvent-Solute Interactions for Amino Benzoate Derivatives
Solvent TypeObserved Interaction with Amino Benzoate DerivativePrimary Investigative TechniqueReference Finding
Apolar (e.g., Alkanes)Standard fluorescence, minimal specific complexation.Time-dependent Fluorescence SpectroscopyThe molecule exhibits normal fluorescence without significant ground-state complex formation. nih.gov
Polar (e.g., Butan-1-ol)Formation of fluorescing solute-solvent exciplexes.Time-dependent Fluorescence SpectroscopyThe solute reacts with the polar solvent to form excited-state complexes (exciplexes). nih.gov
Mixed SolventsPreferential solvation by the more polar or interacting solvent component.Molecular Dynamics Simulations & Thermodynamic AnalysisThe local environment around the solute is dominated by the solvent with stronger specific interactions. mdpi.com

The conformation of this compound, particularly the rotational angle of the dimethylamino group relative to the benzene ring, is critical to its electronic properties. This rotation is strongly coupled to an intramolecular charge transfer (ICT) process. MD simulations can explore the conformational landscape of the molecule and determine how different solvent environments favor or hinder specific conformations.

In non-polar solvents, the molecule tends to maintain a more planar ground-state geometry. Upon photoexcitation, it can relax into a "twisted" intramolecular charge-transfer (TICT) state, where the dimethylamino group is twisted nearly 90 degrees out of the plane of the phenyl ring. However, studies on related amino benzoate esters show that the surrounding environment plays a crucial role in the dynamics of reaching this state. nih.gov

In viscous polar solvents like butan-1-ol, the dynamics are complex, revealing the presence of multiple fluorescing species. nih.gov This suggests a multi-step process where the initially excited molecule may first form a solute-solvent exciplex, which then facilitates or competes with the conformational twist into the TICT state. The energy barrier to this twisting motion and the stability of the resulting charge-transfer state are highly sensitive to solvent polarity and the ability of the solvent to stabilize a large dipole moment. Research on complexes of Methyl 4-(N,N-dimethylamino)benzoate highlights the dynamics of this charge transfer state as a key feature of its photophysics. nih.govacs.org The solvent can influence the energy separation between locally excited (ππ) and charge-transfer (nπ) states, thereby dictating the preferred relaxation pathway and conformational dynamics. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for understanding how a small molecule might interact with a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on factors like steric complementarity and intermolecular forces.

While specific molecular docking studies for this compound are not prominently detailed in the searched literature, extensive research on very similar methyl benzoate derivatives provides significant insight into its potential protein-binding behavior. A study on methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate interacting with Bovine Serum Albumin (BSA), a model transport protein, revealed the formation of stable 1:1 complexes. nih.gov

The primary findings from this study indicate that the binding process is spontaneous and predominantly driven by hydrogen bonding and van der Waals forces. nih.gov The interaction was found to cause a static quenching of the protein's intrinsic tryptophan fluorescence, which confirms the formation of a stable ground-state complex between the ligand and the protein. nih.gov The binding constants (K) for these related derivatives were determined to be in the order of 10⁴ M⁻¹, signifying a strong interaction. nih.gov Molecular docking simulations for other complex heterocyclic molecules have successfully identified key amino acid residues (such as His, Arg) and interaction types (H-bonds, π-stacking) within a protein's active site. mdpi.com This suggests that the dimethylamino and ester moieties of this compound would be critical in forming directed interactions with protein targets.

Table 2: Experimental Binding Parameters for Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)
ParameterValue / ObservationMethod of DeterminationInterpretation
Binding Constant (K)~10⁴ M⁻¹Fluorescence TitrationIndicates a strong and stable complex formation between the ligand and BSA. nih.gov
Stoichiometry (Ligand:Protein)1:1Fluorescence TitrationOne molecule of the ligand binds to a single site on the protein. nih.gov
Quenching MechanismStatic QuenchingTime-Resolved Fluorescence, UV-Vis AbsorptionA non-fluorescent ground-state complex is formed between the ligand and BSA. nih.gov
Primary Driving ForcesHydrogen Bonding, Van der Waals forcesThermodynamic Analysis (van't Hoff Plot)The interaction is enthalpically driven, characteristic of specific H-bond formation. nih.gov

Applications in Advanced Materials Science and Environmental Research

Photopolymerization and Resin Systems

Methyl 4-(dimethylamino)benzoate (B8555087) is a crucial component in photopolymerization, a process that uses light to initiate and propagate a chain reaction to form a polymer. It is particularly effective as a co-initiator in Type II photoinitiating systems.

When used as a co-initiator, typically with a sensitizer (B1316253) like isopropyl thioxanthone (ITX), Methyl 4-(dimethylamino)benzoate demonstrates high efficiency in initiating the polymerization of monomers such as methyl methacrylate (B99206) (MMA). rsc.orgrsc.org Studies have shown that a Type II system based on ITX and ethyl 4-(dimethylamino)benzoate (a closely related compound) can achieve a monomer conversion of 80% in just 20 minutes, a significant improvement over Type I photoinitiators. rsc.orgrsc.org The concentration of the co-initiator plays a critical role; for instance, in the polymerization of methyl acrylate (B77674) photoinitiated by 4-dimethylamino-4′-isopropylbenzophenone, the initial rate of polymerization varies linearly with the square root of the photoinitiator concentration at low absorbances. researchgate.net However, at high absorbance values in an unstirred system, an increase in the photoinitiator concentration can lead to a decrease in the polymerization rate. researchgate.net

ParameterObservationReference
Polymerization System Type II: Isopropyl thioxanthone (ITX) & Ethyl 4-(dimethylamino)benzoate (EDB) rsc.orgrsc.org
Monomer Methyl Methacrylate (MMA) rsc.orgrsc.org
Conversion Rate 80% in 20 minutes rsc.orgrsc.org
Effect of Concentration (low absorbance) Initial polymerization rate varies linearly with the square-root of photoinitiator concentration. researchgate.net
Effect of Concentration (high absorbance, unstirred) Polymerization rate decreases as photoinitiator concentration increases. researchgate.net

The initiation process in radical polymerization involving this compound is a classic example of a Type II photoinitiation mechanism. This process begins with the absorption of light by a photosensitizer. The excited photosensitizer then interacts with the co-initiator, this compound, through an electron transfer process. This interaction generates free radicals that are capable of initiating the polymerization of monomer units. core.ac.uk

A common issue in these systems is the formation of ketyl radicals, which can act as terminating agents, thereby reducing the efficiency of the polymerization and the molecular weight of the resulting polymer. rsc.orgrsc.org To counteract this, a third component, such as Triazine A (TA), can be added to the system. rsc.orgrsc.org The TA oxidizes the ketyl radicals, preventing them from terminating the polymer chains and simultaneously generating additional initiating radicals. rsc.orgrsc.org This three-component system not only increases the kinetics of polymerization and the final conversion but also allows for polymerization under lower light intensities, leading to the formation of longer polymer chains. rsc.orgrsc.org

The principles of photopolymerization using co-initiators like this compound are fundamental to the development of dental and biomedical polymer composites. These materials are widely used in restorative dentistry for fillings, sealants, and adhesives. The ability to control the polymerization process with light allows for "on-demand" curing, a critical feature in clinical applications.

The use of multi-component photoinitiating systems, similar to the ITX/EDB/TA system, is crucial for achieving the desired properties in these composites, such as high conversion rates, reduced shrinkage stress, and good mechanical strength. While specific formulations are often proprietary, the underlying chemistry relies on the efficient generation of radicals through the interaction of a photosensitizer and a co-initiator like an aminobenzoate derivative. The development of these systems has enabled the creation of highly durable and biocompatible materials for medical and dental applications.

Environmental Fate and Phototransformation Studies

As a chemical used in various industrial processes, understanding the environmental fate of this compound is essential. Its behavior under sunlight, particularly in aquatic environments, is a key area of research.

Direct photolysis is a process where a chemical breaks down upon direct absorption of light. For a compound to undergo direct photolysis in the environment, its absorption spectrum must overlap with the solar irradiance spectrum at the Earth's surface (wavelengths greater than 290 nm). ethz.chresearchgate.net

Studies on related compounds suggest that direct photolysis can be a significant degradation pathway. For instance, the pharmaceutical ranitidine, which also contains a dimethylamino group, degrades in pure buffer solution through direct photolysis. ethz.chresearchgate.net The rate of this degradation follows pseudo-first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound. ethz.chresearchgate.net The efficiency of this process is quantified by the direct photolysis quantum yield, which is the number of moles of the compound degraded per mole of photons absorbed. ethz.ch

ProcessDescriptionKinetic OrderKey Parameter
Direct Photolysis Degradation upon direct absorption of light.Pseudo-first-orderQuantum Yield (Φdir)

For example, the photodegradation of other aromatic compounds can lead to the formation of hydroxylated byproducts, cleavage of the aromatic ring, and mineralization to carbon dioxide and water under ideal conditions. The specific products formed from this compound would depend on the environmental conditions, such as the presence of dissolved organic matter, pH, and the intensity of solar radiation.

Indirect Phototransformation Mechanisms (e.g., photosensitized degradation, photocatalysis)

While direct photolysis is a significant degradation pathway for aromatic compounds like this compound, indirect phototransformation mechanisms also play a crucial role in its environmental fate, particularly in aquatic systems. These processes involve other substances that absorb light energy and initiate the degradation of the target compound.

Research on the structurally similar sunscreen agent, 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), provides insight into these indirect pathways. nih.gov One of the primary simulated indirect phototransformation methods studied is heterogeneous photocatalysis, often using titanium dioxide (TiO₂). nih.govresearchgate.net This process is relevant as it can simulate the indirect phototransformation that occurs in natural surface waters. researchgate.net

In TiO₂-based photocatalysis, the semiconductor absorbs UV radiation, generating electron-hole pairs that lead to the formation of highly reactive oxygen species, such as hydroxyl radicals. nih.gov These radicals then attack the organic molecule. Studies on OD-PABA have shown that photocatalysis leads to the formation of numerous transformation products (TPs). nih.govresearchgate.net The main reaction pathways identified include dealkylation (the removal of methyl groups from the dimethylamino moiety) and hydroxylation/oxidation of the molecule. nih.govresearchgate.net

Significantly, photocatalysis can generate a different and more extensive set of TPs compared to direct photolysis. nih.govresearchgate.net For OD-PABA, TiO₂-based photocatalysis was found to create nine additional TPs that were not observed in direct photolysis experiments. nih.gov Many of these were identified as resulting from the further degradation of the primary TPs formed during direct photolysis, suggesting they could appear as later-stage intermediates in natural aquatic environments. nih.gov The proposed transformation pathways in photocatalysis include (de)hydroxylation, demethylation, and molecular rearrangement. researchgate.net

Environmental Persistence and Attenuation Routes in Aquatic Systems

The environmental persistence of this compound and related compounds in aquatic systems is largely determined by the efficiency of attenuation routes, primarily driven by photochemical processes. For its close structural analog, 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), direct photolysis is considered a key factor and a fast process, making it the main attenuation route in sunlit surface waters. nih.govresearchgate.net This suggests that in the presence of sunlight, the persistence of such compounds may be limited.

While phototransformation is a primary degradation route, other factors can influence persistence. The ethyl ester analog, Ethyl 4-dimethylaminobenzoate, is classified as toxic to aquatic life with long-lasting effects, indicating that the parent compound or its transformation products may pose an environmental risk. sigmaaldrich.com The potential for the chemical to enter the environment, for instance through migration from food packaging materials where it can be used as a photoinitiator, is also a consideration for its presence in aquatic systems. nih.gov Discharge into the environment should be avoided. echemi.com

Table 1: Transformation Pathways of Structurally Similar 4-(Dimethylamino)benzoate Compounds in Aquatic Systems

Transformation ProcessKey ReactionsResulting ProductsReference
Direct Photolysis Dealkylation, Hydroxylation/OxidationPrimary Transformation Products (TPs) nih.govresearchgate.net
Indirect Phototransformation (TiO₂ Photocatalysis) Dealkylation, Hydroxylation/Oxidation, Molecular RearrangementPrimary TPs and additional Secondary TPs nih.govresearchgate.net

Research on Derivatives with Potential Biological Activities

The chemical scaffold of this compound, containing an N,N-dimethylamino group attached to a benzene (B151609) ring, is a common feature in various biologically active molecules. While research on derivatives starting directly from this compound is not extensively documented in this specific context, the broader class of N,N-dimethylaniline derivatives serves as crucial precursors in the synthesis of compounds with significant biological activities.

For instance, reactive N,N-dimethylformamide (DMF) derivatives are widely used in the synthesis of heterocyclic compounds. derpharmachemica.com These derivatives are employed to create enaminones, which are versatile intermediates for building molecules like pyrazoles, isoxazoles, and pyrimidines. derpharmachemica.com Many compounds containing these heterocyclic cores are known to possess a wide range of biological activities. derpharmachemica.com

Furthermore, research has demonstrated that heterocycles incorporating a pyrazole (B372694) or pyrazolopyrimidine moiety exhibit various biological effects. derpharmachemica.com For example, certain N² substituted 4-aminopyrazolopyrimidines (4-APP) have been identified as potent antineoplastic agents and inhibitors of RNA and DNA depurination, as well as acting as Adenosine A3 receptor antagonists. derpharmachemica.com The synthesis of these complex molecules often relies on building blocks that feature the dimethylamino group, which can be readily transformed into other functional groups to construct the final heterocyclic system. derpharmachemica.com This highlights the value of the core structure of this compound as a template for designing and synthesizing new molecules with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing Methyl 4-(dimethylamino)benzoate with high purity?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-(dimethylamino)benzoic acid with methanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts. Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Monitoring reaction progress via thin-layer chromatography (TLC) ensures completion. For scale-up, vacuum distillation may be employed to isolate the ester .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic shifts for the dimethylamino group (~2.9–3.1 ppm) and ester carbonyl (~168–170 ppm). Infrared (IR) spectroscopy identifies functional groups (C=O stretch ~1700 cm⁻¹, N–CH₃ bends ~2800 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (m/z ≈ 193 for [M⁺]). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. How does this compound function as a co-initiator in resin systems?

  • Methodological Answer : In photopolymerization, it acts as a hydrogen donor in camphorquinone (CQ)-based systems. Experimental design involves varying CQ/amine ratios (e.g., 1:1 vs. 1:2) and measuring degree of conversion (DC) via Fourier-transform infrared (FTIR) spectroscopy. Studies show higher amine concentrations (1:2 ratio) improve DC and mechanical properties. Comparative analyses with ethyl analogs reveal this compound’s lower sensitivity to diphenyliodonium hexafluorophosphate (DPI), making it more stable in resin formulations .

Advanced Research Questions

Q. What are the photochemical degradation pathways of this compound in aquatic environments?

  • Methodological Answer : Under simulated sunlight (λ > 290 nm), photolysis experiments in aqueous solutions reveal degradation via demethylation and hydroxyl radical (•OH) attack. Liquid chromatography–mass spectrometry (LC-MS) identifies primary transformation products, including 4-(dimethylamino)benzoic acid and quinone derivatives. Environmental half-life studies use actinometric calibration to quantify degradation rates. Computational modeling (e.g., TD-DFT) predicts excited-state behavior and reactive sites .

Q. How does the reactivity of this compound compare to ethyl or 2-ethylhexyl analogs in catalytic applications?

  • Methodological Answer : Comparative studies in palladium-catalyzed cross-coupling reactions show steric and electronic effects. Methyl derivatives exhibit faster reaction kinetics due to lower steric hindrance. Electrochemical analysis (cyclic voltammetry) quantifies oxidation potentials, correlating with catalytic efficiency. In resin systems, ethyl analogs (e.g., ethyl 4-(dimethylamino)benzoate) show higher DC but reduced storage stability due to hygroscopicity .

Q. What computational approaches are used to model the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects from the dimethylamino group. Molecular electrostatic potential (MEP) maps predict electrophilic/nucleophilic sites, guiding synthetic modifications for enhanced UV absorption or ligand design .

Q. How does oxidative degradation of this compound proceed in the presence of reactive oxygen species (ROS)?

  • Methodological Answer : Degradation studies using Fenton’s reagent (H₂O₂/Fe²⁺) or chlorine radicals (HOCl) monitor formaldehyde formation via gas chromatography (GC). Kinetic models (pseudo-first-order) determine rate constants. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies intermediates like N-methylformamide and benzoquinone. Environmental relevance is assessed using activated sludge models to evaluate biodegradation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.